1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol
Overview
Description
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol is a chemical compound with the molecular formula C13H17BrClNO2 and a molecular weight of 334.64 g/mol This compound features a piperidin-4-ol core substituted with a 2-(4-bromo-2-chlorophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethylamine to form the intermediate 2-(4-bromo-2-chlorophenoxy)ethylamine. This intermediate is then reacted with piperidin-4-ol under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidin-4-ol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the bromine or chlorine substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidine: Similar structure but lacks the hydroxyl group.
4-(4-Bromo-2-chlorophenoxy)butanoic acid: Different core structure but similar substituents.
Uniqueness: 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidin-4-ol is unique due to the presence of both the piperidin-4-ol core and the 2-(4-bromo-2-chlorophenoxy)ethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSNYGCQTYKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCOC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219403 | |
Record name | 4-Piperidinol, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-59-8 | |
Record name | 4-Piperidinol, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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